Clorhidrato de L-Alanina

Descripción general

Descripción

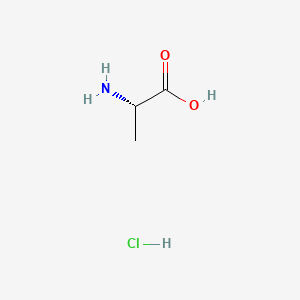

L-Alanine hydrochloride is a compound with the chemical formula C3H7NO2 · HCl . It is an amino acid that is commonly found in its free state in plasma . It is produced from pyruvate by transamination . It is involved in sugar and acid metabolism, increases immunity, and provides energy for muscle tissue, brain, and the central nervous system .

Synthesis Analysis

L-Alanine is synthesized from pyruvate by transamination . In industry, L-alanine is biosynthesized using fermentation methods or catalyzed from L-aspartic acid by aspartate β-decarboxylase (ASD) . A triple-enzyme system was developed to biosynthesize L-alanine from cis-butenedioic anhydride, which was cost-efficient and could overcome the shortcomings of fermentation .Molecular Structure Analysis

L-Alanine has a central carbon atom bonded to four different chemical groups: a carboxyl group (COOH), an amino group (NH₂), a hydrogen atom (H), and a methyl group (CH₃) . This unique molecular structure contributes to the properties and functions exhibited by alanine .Chemical Reactions Analysis

L-Alanine acts as a buffer, helping to regulate the pH levels in different tissues and bodily fluids . By accepting or donating protons, alanine helps prevent drastic changes in pH, which are detrimental to cellular functions .Physical and Chemical Properties Analysis

L-Alanine hydrochloride is a solid substance . Its molecular weight is 125.55 g/mol . The melting point of L-Alanine is 314.5°C .Aplicaciones Científicas De Investigación

Biosíntesis de L-Alanina

El clorhidrato de L-alanina juega un papel crucial en la biosíntesis de L-alanina a través de la acción de las alanina deshidrogenasas (AlaDH) de varios microorganismos . Estas enzimas están involucradas en el metabolismo del carbono y el nitrógeno microbiano, la formación de esporas y la fotosíntesis. Catalizan la conversión de piruvato a L-alanina, que se puede utilizar como una fuente de carbono barata para la producción .

Mejora Probiótica

El this compound es importante para mejorar los efectos probióticos de las esporas de Bacillus. Se ha demostrado que promueve las propiedades antiinfecciosas de las esporas de Bacillus subtilis S-2, que son cruciales para mantener la salud intestinal y se pueden utilizar como un adyuvante en los aditivos para piensos animales y la nutrición humana .

Síntesis Biocatalítica de Fármacos

En el campo de la química verde, el this compound sirve como un donador de amina biobasado para la síntesis enzimática de productos farmacéuticos. Se utiliza en el proceso de transaminación para producir compuestos quirales como la metaraminol, un ingrediente farmacéutico, mediante técnicas de eliminación de productos in situ .

Propiedades Antiproliferativas y Antibacterianas

El this compound ha demostrado propiedades antiproliferativas y antibacterianas significativas. Ha sido eficaz contra varios patógenos humanos y ha mostrado potencial en el tratamiento de enfermedades como la urolitiasis a través de sus propiedades antiuroliticas .

Biotecnología Ambiental

El this compound contribuye a la biotecnología ambiental al mejorar la germinación de esporas de Bacillus, lo que puede conducir a funciones probióticas mejoradas. Estas funciones son esenciales para la exclusión de patógenos, la inmunomodulación y las mejoras en la homeostasis intestinal .

Mecanismo De Acción

Target of Action

L-Alanine hydrochloride primarily targets the alanine aminopeptidase (AAP) enzyme . This enzyme plays a crucial role in the metabolism of proteins and amino acids, which are essential for various physiological processes .

Mode of Action

L-Alanine hydrochloride interacts with its target, the alanine aminopeptidase, by serving as a substrate for the enzyme . This interaction leads to the conversion of L-Alanine hydrochloride into other metabolites, which can then participate in various biochemical reactions .

Biochemical Pathways

L-Alanine hydrochloride is involved in several biochemical pathways. One of its primary roles is in energy metabolism, particularly glucose metabolism . During periods of intense physical activity or fasting, L-Alanine can be converted into glucose through a process called gluconeogenesis . This process is crucial for maintaining energy balance in the body.

Result of Action

The molecular and cellular effects of L-Alanine hydrochloride’s action are diverse, given its involvement in various physiological processes. For instance, it has been found to exhibit significant anti-proliferative and anti-bacterial activities . It has also shown potential as an anti-urolithiatic agent .

Action Environment

The action, efficacy, and stability of L-Alanine hydrochloride can be influenced by various environmental factors. For example, the pH of the environment can affect the form in which L-Alanine exists. At a certain pH value, nearly all the L-Alanine molecules exist as zwitterions . If acid is added to a solution containing the zwitterion, the carboxylate group captures a hydrogen (H+) ion, and L-Alanine becomes positively charged. If base is added, ion removal of the H+ ion from the amino group of the zwitterion produces a negatively charged L-Alanine .

Análisis Bioquímico

Biochemical Properties

L-Alanine hydrochloride participates in numerous biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, L-Alanine dehydrogenase (AlaDH), an oxidoreductase, plays a key role in the biosynthesis of L-Alanine from glucose . This enzyme is found in several bacteria species and is involved in microbial carbon and nitrogen metabolism .

Cellular Effects

L-Alanine hydrochloride has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, L-Alanine successfully inhibited the growth and in vitro proliferation of important human pathogens .

Molecular Mechanism

The molecular mechanism of L-Alanine hydrochloride involves its interactions with biomolecules at the molecular level. For instance, L-Alanine dehydrogenase (AlaDH) catalyzes the synthesis of L-Alanine from pyruvate, the final product of the EMP pathway . This process involves binding interactions with biomolecules, enzyme activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of L-Alanine hydrochloride change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of L-Alanine hydrochloride vary with different dosages in animal models . For instance, alanine supplementation by gavage for 4 weeks with 2000 mg/kg BW/day in rats indicated that this dose of alanine is well tolerated by the animals .

Metabolic Pathways

L-Alanine hydrochloride is involved in several metabolic pathways. For instance, it is produced industrially by decarboxylation of L-aspartate by the action of aspartate 4-decarboxylase . It interacts with enzymes or cofactors and can also affect metabolic flux or metabolite levels .

Transport and Distribution

L-Alanine hydrochloride is transported and distributed within cells and tissues. The L-type amino acid transporter 1 (LAT1) has been extensively investigated for delivering drugs across biological barriers . LAT1 is predominantly expressed in cerebral cortex, blood-brain barrier, blood-retina barrier, testis, placenta, bone marrow, and several types of cancer .

Subcellular Localization

It is known that L-Alanine: 4,5-dioxovaleric acid aminotransferase (DOVA transaminase) activity was measured in murine liver, kidney, and spleen homogenates . This suggests that L-Alanine hydrochloride may have different effects depending on its location within the cell.

Propiedades

IUPAC Name |

(2S)-2-aminopropanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2.ClH/c1-2(4)3(5)6;/h2H,4H2,1H3,(H,5,6);1H/t2-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILYVXUGGBVATGA-DKWTVANSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70208758 | |

| Record name | L-Alanine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70208758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6003-05-0 | |

| Record name | L-Alanine, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6003-05-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Alanine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006003050 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Alanine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70208758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-alanine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.317 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

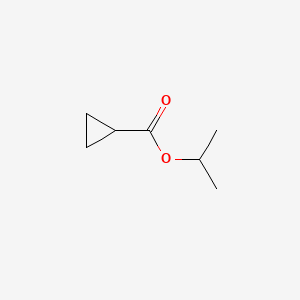

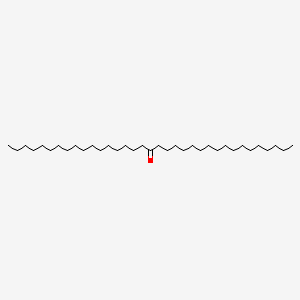

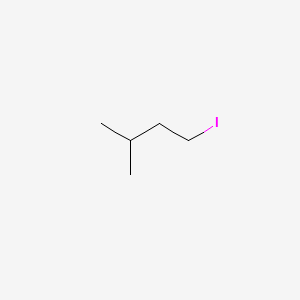

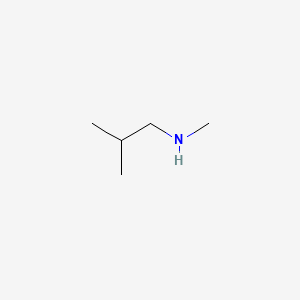

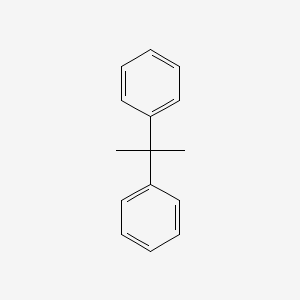

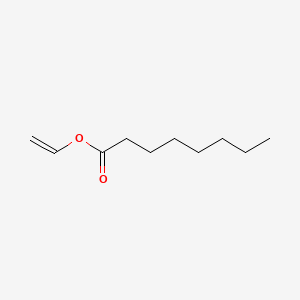

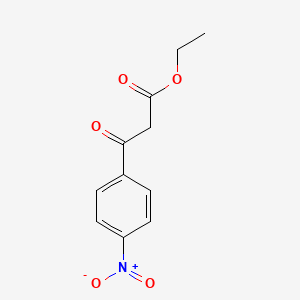

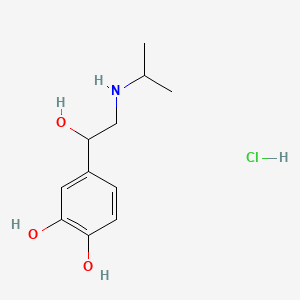

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

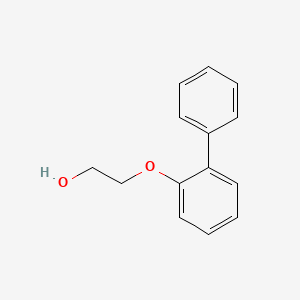

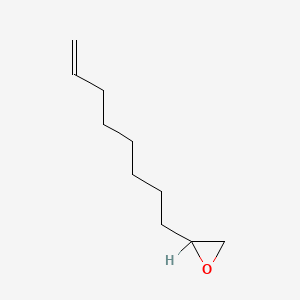

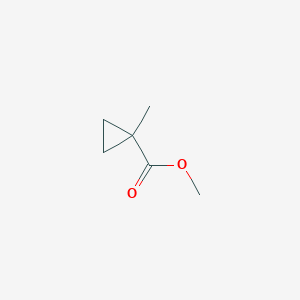

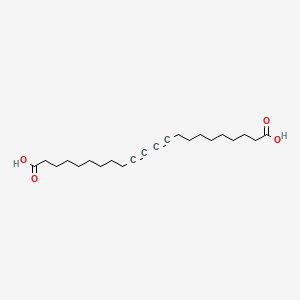

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.